molecular formula C15H17N B12305912 2-([1,1'-Biphenyl]-4-yl)propan-2-amine

2-([1,1'-Biphenyl]-4-yl)propan-2-amine

Cat. No.: B12305912
M. Wt: 211.30 g/mol
InChI Key: CKJGGRVGNROOBA-UHFFFAOYSA-N
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Description

2-([1,1’-Biphenyl]-4-yl)propan-2-amine is an organic compound that belongs to the class of amines It is a derivative of biphenyl, characterized by the presence of an amine group attached to the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine typically involves the hydrogenation of 2-nitrobiphenyl. This process requires specific reaction conditions, including the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at elevated temperatures and pressures to ensure complete reduction of the nitro group to an amine group.

Industrial Production Methods

In industrial settings, the production of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine may involve large-scale hydrogenation reactors equipped with advanced control systems to maintain optimal reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-([1,1’-Biphenyl]-4-yl)propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include nitroso derivatives, nitro derivatives, and various substituted biphenyl compounds.

Scientific Research Applications

2-([1,1’-Biphenyl]-4-yl)propan-2-amine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([1,1’-Biphenyl]-4-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. For instance, in enzymatic reactions, the compound can act as a substrate for transaminases, facilitating the transfer of amino groups to ketone substrates . This process is catalyzed by pyridoxal phosphate (PLP) as a cofactor, following a ping-pong bi-bi mechanism.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-([1,1’-Biphenyl]-4-yl)propan-2-amine is unique due to its specific structural configuration, which imparts distinct chemical reactivity and potential applications. Its ability to participate in a wide range of chemical reactions and its role as a substrate in enzymatic processes make it a valuable compound in various research fields.

Properties

Molecular Formula

C15H17N

Molecular Weight

211.30 g/mol

IUPAC Name

2-(4-phenylphenyl)propan-2-amine

InChI

InChI=1S/C15H17N/c1-15(2,16)14-10-8-13(9-11-14)12-6-4-3-5-7-12/h3-11H,16H2,1-2H3

InChI Key

CKJGGRVGNROOBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)C2=CC=CC=C2)N

Origin of Product

United States

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